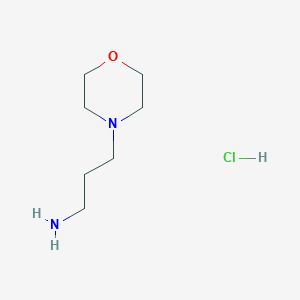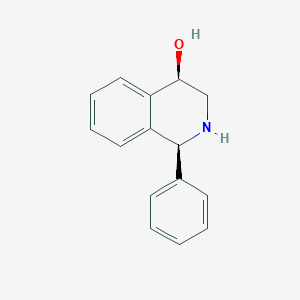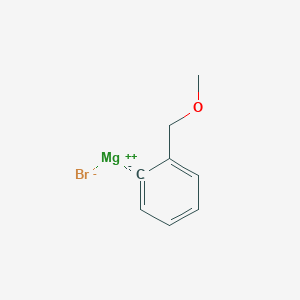
Magnesium;methoxymethylbenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;methoxymethylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented as RMgX, where R is an organic group and X is a halogen. In this case, the organic group is methoxymethylbenzene, and the halogen is bromide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;methoxymethylbenzene;bromide is synthesized by reacting methoxymethylbenzene bromide with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction is as follows:
Methoxymethylbenzene bromide+Magnesium→this compound
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction with moisture or oxygen .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;methoxymethylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl or aryl halides.
Solvents: Diethyl ether, tetrahydrofuran (THF).
Catalysts: Iodine, 1,2-dibromoethane.
Major Products Formed
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
New Carbon-Carbon Bonds: Formation of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Magnesium;methoxymethylbenzene;bromide is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and polymers.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium;methoxymethylbenzene;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the methoxymethylbenzene group, making it highly nucleophilic. This nucleophilic species can then attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- Vinylmagnesium bromide
Uniqueness
Magnesium;methoxymethylbenzene;bromide is unique due to the presence of the methoxymethylbenzene group, which imparts specific reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it offers different steric and electronic properties, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C8H9BrMgO |
|---|---|
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
magnesium;methoxymethylbenzene;bromide |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-5H,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
UMVCOBPAYBMZPN-UHFFFAOYSA-M |
Kanonische SMILES |
COCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


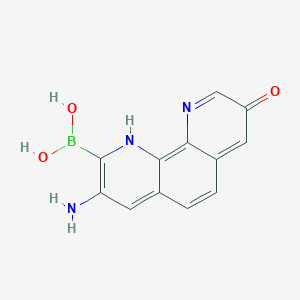

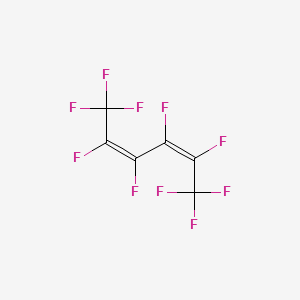
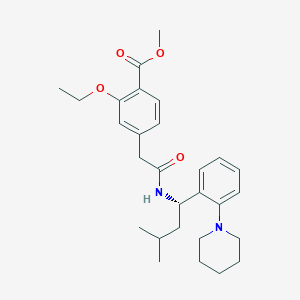

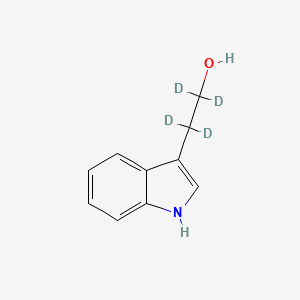
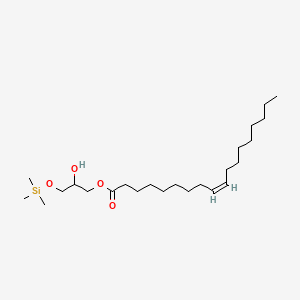
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
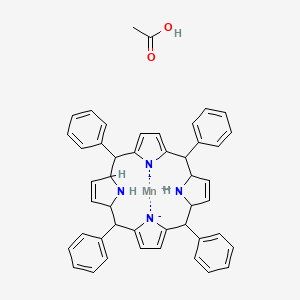
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
